molecular formula C3H8O<br>C3H8O<br>CH3CH2CH2OH B110389 Propanol CAS No. 142583-61-7

Propanol

Cat. No.: B110389
CAS No.: 142583-61-7
M. Wt: 60.10 g/mol
InChI Key: BDERNNFJNOPAEC-UHFFFAOYSA-N
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Description

Propanol, also known as propyl alcohol, is a three-carbon alcohol with the molecular formula C3H8O. It is a colorless liquid that falls under the category of primary alcohols. . This compound is widely used in various industries due to its solvent properties and relatively low toxicity.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

  • Oxidation: this compound can be oxidized to produce propionaldehyde and further to propionic acid.

    • Reagents: Potassium dichromate (K2Cr2O7) in sulfuric acid (H2SO4).
    • Products: CH3CH2CH2OH → CH3CH2CHO → CH3CH2COOH
  • Reduction: this compound can be reduced to propane.

    • Reagents: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd).
    • Products: CH3CH2CH2OH + H2 → CH3CH2CH3 + H2O
  • Substitution: this compound can undergo substitution reactions to form alkyl halides.

    • Reagents: Phosphorus trichloride (PCl3) or thionyl chloride (SOCl2).
    • Products: CH3CH2CH2OH + PCl3 → CH3CH2CH2Cl + H3PO3

Common Reagents and Conditions:

  • Oxidizing agents: Potassium dichromate (K2Cr2O7), sulfuric acid (H2SO4).
  • Reducing agents: Hydrogen gas (H2), palladium (Pd).
  • Substitution agents: Phosphorus trichloride (PCl3), thionyl chloride (SOCl2).

Major Products:

  • Propionaldehyde, propionic acid, propane, alkyl halides.

Mechanism of Action

Propanol exerts its effects primarily through its solvent properties. It can dissolve both polar and non-polar substances, making it a versatile solvent in various applications. In biological systems, this compound can disrupt cell membranes and denature proteins, leading to its use as a disinfectant .

Comparison with Similar Compounds

Comparison:

This compound’s unique balance of solvent properties, boiling point, and toxicity makes it a versatile compound in various applications.

Properties

IUPAC Name

propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDERNNFJNOPAEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O, Array, CH3CH2CH2OH
Record name N-PROPANOL
Source CAMEO Chemicals
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Record name 1-PROPANOL
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0553
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name 1-propanol
Source Wikipedia
URL https://en.wikipedia.org/wiki/1-propanol
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Record name propanol
Source Wikipedia
URL https://en.wikipedia.org/wiki/Propan-1-ol
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2021739
Record name 1-Propanol
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Molecular Weight

60.10 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

N-propanol appears as a clear colorless liquid with a sharp musty odor like rubbing alcohol. Flash point 53-77 °F. Autoignites at 700 °F. Vapors are heavier than air and mildly irritate the eyes, nose, and throat. Density approximately 6.5 lb / gal. Used in making cosmetics, skin and hair preparations, pharmaceuticals, perfumes, lacquer formulations, dye solutions, antifreezes, rubbing alcohols, soaps, window cleaners, acetone and other chemicals and products., Liquid, Colorless liquid with a mild, alcohol-like odor; [NIOSH], CLEAR COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid, Colorless liquid with a mild, alcohol-like odor.
Record name N-PROPANOL
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Record name n-Propyl alcohol
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Record name Propyl alcohol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 1-PROPANOL
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0553
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Propyl alcohol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/274/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name N-PROPYL ALCOHOL (N-PROPANOL)
Source Occupational Safety and Health Administration (OSHA)
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name n-Propyl alcohol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0533.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

207 °F at 760 mmHg (USCG, 1999), 97.2 °C, 97 °C, 207 °F
Record name N-PROPANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1391
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Propyl alcohol
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Record name N-PROPANOL
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Record name 1-PROPANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0553
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name N-PROPYL ALCOHOL (N-PROPANOL)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/489
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name n-Propyl alcohol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0533.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

77 °F (USCG, 1999), 23 °C, 23 °C, 74 °F (closed cup), 22 °C (open cup), 15 °C c.c., 72 °F
Record name N-PROPANOL
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-Propyl alcohol
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Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name N-PROPANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/115
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-PROPANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0553
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name N-PROPYL ALCOHOL (N-PROPANOL)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/489
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name n-Propyl alcohol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0533.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

Miscible (NIOSH, 2023), MISCIBLE WITH PROPYLENE GLYCOL, > 10% acetone, > 10% benzene, > 10% ether, For more Solubility (Complete) data for N-PROPANOL (6 total), please visit the HSDB record page., 1000.0 mg/mL, Solubility in water: miscible, 1 ml in 1 ml 95% alcohol (in ethanol), Miscible
Record name N-PROPANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1391
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Propyl alcohol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03175
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-PROPANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/115
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Propyl alcohol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000820
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 1-PROPANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0553
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Propyl alcohol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/274/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name n-Propyl alcohol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0533.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.803 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8053 @ 20 °C/4 °C, % IN "SATURATED" AIR: 2.7 (25 °C); DENSITY OF "SATURATED" AIR: 1.028 (AIR= 1) @ 25 °C; 1 MG/L= 408 PPM & 1 PPM= 2.45 MG/CU M @ 25 °C, 760 MM HG, Coefficient of cubical expansion: 9.56X10-7 at 0-94 °C; critical density: 0.2734; electrical conductivity: 2X10-3 mho/cm at 25 °C; specific heat: 0.586 cal/g/deg C at 25 °C; wt/gal: 6.7 lb at 20 °C, Heat capacity, liquid @ 25 °C = 141 J/mol-K; flash point, Tag open cup = 28.9 °C; autoignition temp = 371.1 °C; explosive limit, in air = 2.2 vol% (lower), 14.0 vol% (upper); electrical conductivity @ 25 °C = 2X10-8 mho; critical density = 0.275 g/cu-cm, Relative density (water = 1): 0.8, 0.800-0.805, 0.81
Record name N-PROPANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1391
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-PROPANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/115
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-PROPANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0553
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Propyl alcohol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/274/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name N-PROPYL ALCOHOL (N-PROPANOL)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/489
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name n-Propyl alcohol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0533.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

2.1 (Air = 1), Relative vapor density (air = 1): 2.1
Record name N-PROPANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/115
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-PROPANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0553
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

44.98 mmHg (USCG, 1999), 21.0 [mmHg], 21.0 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 2.0, 15 mmHg
Record name N-PROPANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1391
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-Propyl alcohol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/611
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name N-PROPANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/115
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-PROPANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0553
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name N-PROPYL ALCOHOL (N-PROPANOL)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/489
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name n-Propyl alcohol
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Impurities

Sales specifications: water (0.1 wt%), acidity (0.003 wt% as acetic acid); 2-methylpentanal (10 ppm), Water (< or = 0.1 wt%); aldehydes (< or = 0.2 wt%); ethanol (< or = 10 mg/kg); methanol (< or = 100 mg/kg)
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Color/Form

Colorless liquid.

CAS No.

71-23-8
Record name N-PROPANOL
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Record name PROPYL ALCOHOL
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Melting Point

-195.2 °F (USCG, 1999), -127 °C, -126.1 °C, -196 °F
Record name N-PROPANOL
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Record name Propyl alcohol
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Record name N-PROPYL ALCOHOL (N-PROPANOL)
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name n-Propyl alcohol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0533.html
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Propanol
Reactant of Route 2
Propanol
Reactant of Route 3
Propanol
Reactant of Route 4
Propanol
Reactant of Route 5
Propanol
Reactant of Route 6
Propanol

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